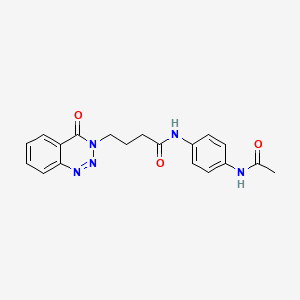![molecular formula C22H26N2O3 B6424187 benzyl N-[2-oxo-2-(3-phenylazepan-1-yl)ethyl]carbamate CAS No. 2034382-63-1](/img/structure/B6424187.png)
benzyl N-[2-oxo-2-(3-phenylazepan-1-yl)ethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N-[2-oxo-2-(3-phenylazepan-1-yl)ethyl]carbamate, commonly referred to as BNPE, is a chemical compound that has been studied for its potential applications in a variety of scientific research fields. BNPE has been found to possess a number of unique chemical and physical properties, making it an attractive candidate for further exploration.
Applications De Recherche Scientifique
BNPE has been studied for its potential applications in a variety of scientific research fields. For example, BNPE has been investigated for its ability to serve as a catalyst for organic reactions, as well as its potential use as a drug delivery system. Additionally, BNPE has been studied for its potential applications in the fields of biochemistry, pharmacology, and biotechnology.
Mécanisme D'action
The mechanism of action of BNPE is not yet fully understood. However, it is believed that BNPE can act as a catalyst for organic reactions by facilitating the formation of a new carbon-nitrogen bond. Additionally, BNPE may act as a drug delivery system by binding to a specific target molecule, thus allowing for the delivery of a drug to its intended target.
Biochemical and Physiological Effects
The biochemical and physiological effects of BNPE are not yet fully understood. However, it is believed that BNPE may have a number of beneficial effects on the body, such as acting as an anti-inflammatory agent and promoting wound healing. Additionally, BNPE may be able to act as an antioxidant, protecting cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
BNPE has a number of advantages and limitations for laboratory experiments. One of the main advantages of BNPE is its ability to act as a catalyst for organic reactions, allowing for the synthesis of a variety of compounds. Additionally, BNPE is relatively stable and non-toxic, making it safe to use in laboratory experiments. However, BNPE is not water-soluble, making it difficult to use in aqueous solutions.
Orientations Futures
There are a number of potential future directions for research on BNPE. One potential direction is to further investigate its potential applications in drug delivery systems. Additionally, further research could be done to explore BNPE’s potential as an antioxidant, as well as its potential as an anti-inflammatory agent. Additionally, further research could be done to investigate the biochemical and physiological effects of BNPE on the body. Finally, further research could be done to explore the potential of BNPE as a catalyst for organic reactions.
Méthodes De Synthèse
BNPE can be synthesized through a process known as nucleophilic substitution. This process involves an alkyl halide reacting with a nucleophile, such as an amine, to form a new carbon-nitrogen bond. In the case of BNPE, the alkyl halide is benzyl bromide, and the nucleophile is a phenylazepan-1-yl ethyl carbamate. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, such as dichloromethane, to promote the reaction.
Propriétés
IUPAC Name |
benzyl N-[2-oxo-2-(3-phenylazepan-1-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c25-21(15-23-22(26)27-17-18-9-3-1-4-10-18)24-14-8-7-13-20(16-24)19-11-5-2-6-12-19/h1-6,9-12,20H,7-8,13-17H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGCAXTVPJAPRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=CC=C2)C(=O)CNC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-N-[4-(thiophen-2-yl)oxan-4-yl]benzene-1-sulfonamide](/img/structure/B6424115.png)
![2-({1-[2-hydroxy-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazol-4-yl}formamido)acetamide](/img/structure/B6424119.png)
![2-[4-(1H-indole-3-carbonyl)piperazin-1-yl]-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B6424129.png)
![5-cyclopropyl-2-{4-[2-(thiophen-3-yl)acetyl]piperazin-1-yl}-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B6424134.png)
![2-benzoyl-N-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]benzamide](/img/structure/B6424137.png)
![N-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-2-phenylbutanamide](/img/structure/B6424144.png)
![(2E)-N-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B6424147.png)
![N-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-2-(3-methylphenoxy)propanamide](/img/structure/B6424152.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]furan-2-carboxamide](/img/structure/B6424157.png)
![2-cyclopropyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide](/img/structure/B6424169.png)
![1-(3,4-dimethylphenyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea](/img/structure/B6424182.png)
![3-(4-ethoxyphenyl)-N-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6424195.png)
![1-[(4-fluorophenyl)methyl]-3-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)urea](/img/structure/B6424199.png)
